molecular formula C8H14N2O3 B2486606 (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide CAS No. 1035456-32-6

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide

Cat. No.: B2486606
CAS No.: 1035456-32-6
M. Wt: 186.211
InChI Key: VIYJNVFQWJAIMR-NKWVEPMBSA-N
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Description

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a dioxolane ring, an aminomethyl group, and a cyclopropyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The dioxolane ring and cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide: can be compared with other dioxolane derivatives, aminomethyl compounds, and cyclopropyl-containing molecules.

    Dioxolane Derivatives: Compounds with similar dioxolane rings may exhibit comparable reactivity and stability.

    Aminomethyl Compounds: Molecules with aminomethyl groups may share similar chemical behavior in reactions such as reductive amination and nucleophilic substitution.

    Cyclopropyl-Containing Molecules: Cyclopropyl groups impart unique steric and electronic properties, influencing the compound’s reactivity and interactions.

Uniqueness

The combination of the dioxolane ring, aminomethyl group, and cyclopropyl group in this compound makes it a unique compound with distinct chemical properties and potential applications. Its chiral nature further adds to its uniqueness, as it may exhibit enantioselective behavior in biological and chemical processes.

Properties

IUPAC Name

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-3-6-7(13-4-12-6)8(11)10-5-1-2-5/h5-7H,1-4,9H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJNVFQWJAIMR-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C(OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2[C@@H](OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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